2,2,6,6-Tetramethyloxane

Green solvent synthesis Cyclodehydration Heterogeneous catalysis

2,2,6,6-Tetramethyloxane (CAS 77887-46-8; synonym: 2,2,6,6-tetramethyltetrahydropyran) is a six-membered cyclic hindered ether belonging to the tetra-α-substituted oxane family. Developed as a sustainable, potentially bio-based alternative to hazardous nonpolar hydrocarbon solvents such as toluene, it features a fully substituted α-carbon architecture that imparts resistance to peroxide formation and a distinctive solvation profile.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 77887-46-8
Cat. No. B15439894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyloxane
CAS77887-46-8
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1(CCCC(O1)(C)C)C
InChIInChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10-8/h5-7H2,1-4H3
InChIKeyXNOGONRNEMKHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethyloxane (CAS 77887-46-8) – A Hindered Ether Solvent for Nonpolar Reaction Media


2,2,6,6-Tetramethyloxane (CAS 77887-46-8; synonym: 2,2,6,6-tetramethyltetrahydropyran) is a six-membered cyclic hindered ether belonging to the tetra-α-substituted oxane family [1]. Developed as a sustainable, potentially bio-based alternative to hazardous nonpolar hydrocarbon solvents such as toluene, it features a fully substituted α-carbon architecture that imparts resistance to peroxide formation and a distinctive solvation profile [1]. The compound is synthesized via acid-catalyzed cyclodehydration of 2,6-dimethyl-2,6-heptanediol or 2,6-dimethyl-5-hepten-2-ol, achieving optimized yields of 90% and 80%, respectively [1].

Hindered ether solvent for nonpolar reaction media
Tetra-α-substituted oxane architecture
Peroxide-resistant alternative to conventional ethers
Sterically shielded α-positions
Reported green-chemistry selection for toluene replacement
Potentially bio-based, sustainable solvent class

Why 2,2,6,6-Tetramethyloxane Cannot Be Substituted with Generic Hindered Ethers or Hydrocarbon Solvents


In-class hindered ether solvents such as 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO) share a common design principle but diverge significantly in boiling point, hydrogen-bond-accepting strength, and reaction performance [1]. Traditional nonpolar solvents like toluene carry regulatory hazard labels (e.g., aspiration hazard, suspected fertility effects), while conventional ethers such as THF and 2-methyltetrahydrofuran (2-MeTHF) form explosive peroxides upon storage [1]. The six-membered oxane ring with gem-dimethyl substitution at both α-positions in 2,2,6,6-tetramethyloxane yields a unique combination of a higher boiling point (140 °C) than TMO, inherent non-peroxide-forming character, and Kamlet–Taft solvatochromic parameters (α = 0.00, β = 0.59, π* = 0.28) that differentiate it from both the 5-membered ring analogs and hydrocarbon solvents [1]. Consequently, generic substitution risks altered reaction kinetics, reduced thermal operating windows, or unacceptable safety profiles.

Target Solvent
2,2,6,6-Tetramethyloxane
6-membered oxane ring; B.P. 140 °C; β = 0.59; non-peroxide-forming
Closest Analog
TMO / DEDMO
5-membered ring analogs with lower boiling points or altered solvatochromic parameters
Target Solvent
2,2,6,6-Tetramethyloxane
Peroxide test negative after UV stress; in silico nonmutagenic consensus
Generic Ethers
THF / 2-MeTHF
Documented peroxide formers requiring inhibitors; substitution may shift safety profile
Target Solvent
2,2,6,6-Tetramethyloxane
β = 0.59 hydrogen-bond-accepting strength; nonpolar character
Hydrocarbon Replacement
Toluene / Hexane
Negligible hydrogen-bond acceptance; substitution may alter reaction kinetics and scope

Quantitative Differentiation Evidence for 2,2,6,6-Tetramethyloxane Against Closest Analogs


Synthesis Yield: H-β Zeolite-Catalyzed Route vs. Prior Acid-Catalyzed Methods

The optimized synthesis of 2,2,6,6-tetramethyloxane from 2,6-dimethyl-2,6-heptanediol using 10% H-β zeolite with 2 equivalents of water at 100 °C for 24 h delivers a 90% GC-FID yield [1]. This represents a substantial improvement over the previously reported 55% yield using 10 mol % H₂SO₄ [1] and the 62% yield using Amberlyst-15 with toluene as solvent from 2,6-dimethyl-5-hepten-2-ol [1]. The addition of 2 equiv of water suppresses competitive alkene byproduct formation, enabling higher selectivity [1].

Synthesis Yield
Head-to-head
90% (H-β zeolite, 100 °C, 24 h) vs. 55% (H₂SO₄) and 62% (Amberlyst-15/toluene)
Supports improved yield context
Data from GC-FID; yield improvement with water co-solvent
Green solvent synthesis Cyclodehydration Heterogeneous catalysis

Boiling Point: Thermal Operating Window vs. TMO, 2-MeTHF, and Toluene

The measured boiling point of 2,2,6,6-tetramethyloxane is 140 °C, which is higher than that of the 5-membered ring analog TMO (2,2,5,5-tetramethyloxolane) and the conventional ether 2-MeTHF, yet lower than that of the more sterically demanding DEDMO (2,5-diethyl-2,5-dimethyloxolane) [1]. Compared to toluene (110.6 °C) and hexane (68.7 °C), 2,2,6,6-tetramethyloxane permits reactions at elevated temperatures while retaining an aliphatic ether solvent environment [1].

Boiling Point
Cross-study comparable
140 °C — +28 °C over TMO, +29.4 °C over toluene, −16 °C under DEDMO
Extends thermal operating window
Atmospheric pressure measurement; reported in primary ref.
Solvent selection Thermal process window Distillation recovery

Peroxide-Formation Safety: 2,2,6,6-Tetramethyloxane vs. THF and 2-MeTHF

2,2,6,6-Tetramethyloxane was subjected to UV irradiation (254 nm) for 3 h in an open-capped vial and tested with peroxide test strips (QUANTOFIX Peroxide-10). No color change was observed, indicating zero peroxide formation under these accelerated conditions [1]. In contrast, conventional ether solvents such as THF, diethyl ether, and 2-MeTHF are well-documented to form explosive peroxides upon exposure to air and light, necessitating inhibitor addition and routine testing [1]. The gem-dimethyl substitution at the α-positions sterically shields the ether oxygen, preventing radical-mediated peroxidation [1].

Peroxide Safety
Class-level inference
No peroxide detected after UV (254 nm, 3 h, open air) — negative strip test
Supports process-safety context
Data from accelerated UV test; compare to inhibitor-dependent THF class
Process safety Peroxide-forming solvents Storage stability

Mutagenicity Prediction: In Silico Safety Profile vs. Toluene

In silico mutagenicity assessment of 2,2,6,6-tetramethyloxane using the VEGA platform (SARpy, KNN, ISS, CAESAR models), the LAZAR model (Salmonella typhimurium), and the Toxicity Estimation Software Tool (TEST) consistently predicted the compound to be nonmutagenic [1]. This contrasts with toluene, which is classified as a hazardous air pollutant and is suspected of affecting fertility [1]. While this is a computational prediction rather than experimental Ames test data, the consensus across multiple orthogonal models strengthens the confidence in the nonmutagenic classification [1].

Mutagenicity Prediction
In silico evidence
Nonmutagenic consensus across VEGA, LAZAR, TEST models
Supports mutagenicity endpoint context
Computational prediction; experimental Ames data unavailable
In silico toxicology Mutagenicity Solvent safety assessment

Kamlet–Taft Solvatochromic Parameters: Hydrogen-Bond-Accepting Strength vs. Hydrocarbon Solvents

The Kamlet–Abboud–Taft (KAT) parameters of 2,2,6,6-tetramethyloxane were determined using 4-nitroaniline and N,N-diethyl-4-nitroaniline solvatochromic probes [1]. The solvent exhibits zero hydrogen-bond-donating ability (α = 0.00), moderate-to-strong hydrogen-bond-accepting ability (β = 0.59), and low dipolarity/polarizability (π* = 0.28) [1]. In comparison, toluene has β ≈ 0.11 and hexane has β = 0.00, making 2,2,6,6-tetramethyloxane a significantly stronger hydrogen-bond acceptor while retaining a nonpolar character [1]. The 5-membered ring analog TMO has a similar β but a different π* reflecting the altered ring strain and dipole [1].

KAT Solvatochromic
Cross-study comparable
β = 0.59; +0.48 over toluene, +0.59 over hexane; comparable to TMO
Supports polar-substrate stabilization context
Solvatochromic dye method; reported in primary ref.
Solvation properties Kamlet–Taft parameters Solvent polarity

Melting Point: Low-Temperature Application Range

Differential scanning calorimetry (DSC) revealed that the melting point of 2,2,6,6-tetramethyloxane is lower than −80 °C [1]. This is significantly below the melting points of many hydrocarbon and ethereal solvents, including toluene (−95 °C is similar) but notably lower than DEDMO and eucalyptol (which have higher melting points due to greater molecular weight and symmetry) [1]. The low melting point ensures that the solvent remains liquid over a wide temperature range, including low-temperature reaction conditions.

Melting Point
Cross-study comparable
< −80 °C — comparable to TMO and toluene; far below eucalyptol
Supports low-temperature application context
DSC measurement; no crystallization detected above −80 °C
Low-temperature chemistry Cryogenic solvent Thermal analysis

Procurement-Relevant Application Scenarios for 2,2,6,6-Tetramethyloxane Based on Verified Evidence


Nonpolar Solvent Replacement in Pd-Catalyzed Cross-Coupling Reactions (Sonogashira, Suzuki–Miyaura)

2,2,6,6-Tetramethyloxane has been applied as the solvent in Sonogashira coupling of iodobenzene with terminal alkynes using PdCl₂(PPh₃)₂ and KOt-Bu at 100 °C [1]. Its boiling point of 140 °C accommodates the thermal requirements of Pd-catalyzed cross-coupling reactions, while its strong hydrogen-bond-accepting ability (β = 0.59) facilitates transmetalation and reductive elimination steps [1]. This positions the compound as a direct substitute for toluene in cross-coupling protocols, offering a non-peroxide-forming, nonmutagenic alternative [1].

Biginelli Multicomponent Reaction Medium for Dihydropyrimidinone Synthesis

The Biginelli reaction of urea, ethyl acetoacetate, and benzaldehyde was successfully conducted in 2,2,6,6-tetramethyloxane at 75 °C [1]. The nonpolar character of the solvent (π* = 0.28) promotes the tautomeric equilibrium favorable for dihydropyrimidinone formation, while the solvent's low peroxide risk and nonmutagenic profile make it suitable for pharmaceutical intermediate synthesis where residual solvent safety is paramount [1].

Biphasic Glucose Dehydration to 5-Hydroxymethylfurfural (HMF)

In microwave-assisted glucose conversion (150 °C, AlCl₃·6H₂O catalyst, NaCl-saturated aqueous phase), 2,2,6,6-tetramethyloxane serves as the organic extracting phase for in situ HMF removal [1]. Its high boiling point (140 °C) supports the elevated reaction temperature, and its hydrogen-bond-accepting capacity (β = 0.59) enhances HMF partitioning into the organic layer, a property directly linked to improved HMF yields in biphasic systems [1].

Low-Temperature Organometallic and Cryogenic Reaction Solvent

With a melting point below −80 °C, 2,2,6,6-tetramethyloxane remains liquid under standard cryogenic reaction conditions (e.g., dry ice/acetone baths at −78 °C) [1]. Its inherent resistance to peroxide formation eliminates the explosion hazard associated with THF or diethyl ether during low-temperature lithiation or Grignard reactions, while its nonpolar character provides a distinct solvation environment compared to THF [1].

Application
Selection Property
Validation Focus
Cross-coupling reaction medium
Hydrogen-bond-accepting strength and thermal window
Yield and selectivity in Pd-catalyzed protocols
Multicomponent reaction solvent
Nonpolar character with moderate β
Reaction efficiency for Biginelli-type condensations
Biphasic extraction solvent
Hydrogen-bond-accepting capacity and boiling point
HMF partition coefficient and yield improvement
Cryogenic reaction solvent
Low melting point and peroxide resistance
Pumpability and stirrability below −78 °C

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